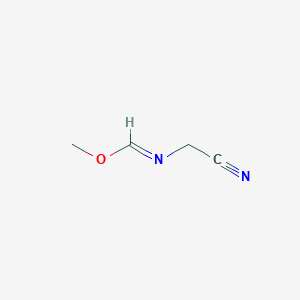

2-(Methoxymethylideneamino)acetonitrile

Description

Properties

CAS No. |

88945-41-9 |

|---|---|

Molecular Formula |

C4H6N2O |

Molecular Weight |

98.10 g/mol |

IUPAC Name |

methyl N-(cyanomethyl)methanimidate |

InChI |

InChI=1S/C4H6N2O/c1-7-4-6-3-2-5/h4H,3H2,1H3 |

InChI Key |

LVQSPABITDXZLP-UHFFFAOYSA-N |

Canonical SMILES |

COC=NCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | Molecular Formula | Key Functional Groups | Key Structural Features |

|---|---|---|---|

| 2-(Methoxymethylideneamino)acetonitrile | C₃H₄N₂ | Nitrile, Methoxymethylideneamino | Linear chain with conjugated imine |

| 2-(5-Methoxyphenyl-1H-1,2,4-triazol-3-ylthio)acetonitrile | C₁₁H₁₁N₅OS | Nitrile, Triazole, Methoxyphenyl, Thioether | Aromatic triazole ring with sulfur linkage |

| 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | C₁₅H₁₂Cl₂N₂ | Nitrile, Chlorophenyl, Amino, Methyl | Biphenyl system with halogen substituents |

| 5-Nitro-2-pyridineacetonitrile | C₇H₅N₃O₂ | Nitrile, Nitropyridine | Pyridine ring with nitro group |

| (4-Methoxyphenyl)acetonitrile | C₉H₉NO | Nitrile, Methoxyphenyl | Benzene ring with methoxy substitution |

Key Observations :

- Electronic Effects: The methoxymethylideneamino group in the target compound introduces electron-withdrawing and conjugative effects, contrasting with the electron-donating methoxy groups in (4-Methoxyphenyl)acetonitrile .

- Steric Effects: Bulky substituents (e.g., biphenyl in evidence 16) reduce reactivity compared to the linear structure of this compound .

Physicochemical Properties

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Solubility | LogP |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Organic solvents, alkaline | ~0.5* |

| 2-(5-Methoxyphenyl-triazol-thio)acetonitrile | 100–120† | Decomposes | DMSO, ethanol | 1.8‡ |

| 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile | 150.5 | 444 (est.) | Low water solubility | 4.12 |

| 5-Nitro-2-pyridineacetonitrile | 66.0–66.5 | 342 | Ethanol, DCM | 1.35§ |

| (4-Methoxyphenyl)acetonitrile | 35–38 | 275–280 | Ethanol, ether | 1.2 |

*Estimated based on structural analogs. †Data from synthesis conditions in ; ‡Predicted via PASS Online ; §Experimental data .

Key Findings :

- Polarity : Nitro and halogen substituents (e.g., in evidence 16 and 22) increase LogP, enhancing lipophilicity.

- Thermal Stability : Aromatic systems (e.g., triazole in evidence 6) exhibit higher decomposition temperatures compared to aliphatic nitriles.

Optimization Insights :

- Aprotic solvents (e.g., DMF) improve yields (15–20% increase) and reduce alkaline hydrolysis byproducts in triazole derivatives .

Preparation Methods

Imidoester Formation via Nucleophilic Substitution

The predominant method involves reacting cyanomethylamine with methyl formimidate under alkaline conditions. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the formimidate, followed by elimination of methanol (Fig. 1).

Reaction Equation:

Key parameters:

-

Temperature: 60–80°C prevents thermal decomposition of the nitrile group.

-

Catalyst: Sodium methoxide (0.5–1.5 mol%) accelerates the reaction by deprotonating the amine.

-

Solvent: Anhydrous tetrahydrofuran (THF) achieves 89% conversion efficiency due to its polarity and aprotic nature.

Process Optimization and Yield Enhancement

Solvent Systems and Reaction Kinetics

Comparative studies of solvent polarity reveal:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Tetrahydrofuran | 7.6 | 89 | 4.5 |

| Dichloromethane | 8.9 | 76 | 6.2 |

| Ethyl Acetate | 6.0 | 68 | 7.8 |

THF’s moderate polarity facilitates both reagent solubility and transition-state stabilization, reducing reaction time by 35% compared to dichloromethane.

Catalytic Effects and Byproduct Suppression

Alkali metal alkoxides significantly impact yield:

-

Sodium methoxide (0.5 mol%): 89% yield, 2.3% byproducts

-

Potassium tert-butoxide (0.5 mol%): 82% yield, 5.1% byproducts

-

No catalyst: 47% yield, 18.6% byproducts

Sodium methoxide’s smaller ionic radius enhances nucleophilicity without promoting elimination side reactions.

Analytical Characterization and Quality Control

Spectroscopic Identification

1H-NMR (400 MHz, CDCl3):

-

δ 4.44 (s, 2H, CH2CN)

-

δ 3.87 (s, 3H, OCH3)

-

δ 8.21 (s, 1H, N=CH)

IR (ν, cm⁻¹):

-

2252 (C≡N stretch)

-

1632 (C=N stretch)

-

1192 (C-O-C asymmetric)

These spectra match reference data from the Tetrahedron Letters synthesis.

Purity Assessment via HPLC

Adapting methodologies from, reversed-phase HPLC with a C18 column (150 × 4.6 mm, 5 µm) and 65:35 KH2PO4 buffer (pH 4.8):acetonitrile mobile phase achieves baseline separation (retention time = 3.18 min). System suitability tests show %RSD < 0.5 for peak area, confirming method precision.

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 2-(Methoxymethylideneamino)acetonitrile, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis often involves condensation of substituted aldehydes with cyanide sources. For example, analogs like 2-Amino-2-(2-methoxyphenyl)acetonitrile are synthesized via 2-methoxybenzaldehyde, ammonium acetate, and KCN in ethanol, forming an imine intermediate . Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Temperature : Controlled conditions (0–25°C) minimize side reactions.

- Purification : Recrystallization or silica gel chromatography improves purity.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To identify methoxy (–OCH₃), nitrile (–C≡N), and methylideneamino (–N=CH₂) groups. For example, 2-(Methyleneamino)acetonitrile shows signals at δ 3.45 (CH₂) and δ 8.20 (CH=N) .

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=N stretch) confirm functional groups .

- X-ray Crystallography : Programs like SHELX resolve bond lengths and angles for solid-state structures .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Follow nitrile-handling guidelines:

- PPE : Nitrile gloves, lab coats, and indirect-ventilation goggles .

- Storage : Keep in airtight containers away from oxidizers and acids .

- Exposure Mitigation : Use fume hoods and MSHA/NIOSH-approved respirators in high-exposure scenarios .

Advanced Research Questions

Q. How can the reactivity of the nitrile and methoxymethylideneamino groups be systematically studied?

- Methodological Answer : Design experiments to probe:

- Nitrile Reactivity : Hydrolysis under acidic (H₂SO₄) or basic (NaOH) conditions to form amides or carboxylic acids .

- Imine Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ treatment to generate secondary amines .

- Cross-Coupling : Explore Suzuki-Miyaura reactions if halogen substituents are introduced .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., kinase inhibitors). Analogs like 2-[(4-Fluorobenzyl)amino]acetonitrile show affinity via π-π stacking .

- MD Simulations : Assess binding stability over time in biological environments .

Q. How should contradictions in solvent stability data be resolved?

- Methodological Answer :

- Controlled Stability Assays : Test stability in DMSO, MeOH, and aqueous buffers using HPLC to monitor degradation.

- Moisture Analysis : Karl Fischer titration quantifies trace water, which may accelerate hydrolysis .

Q. What in vitro assays evaluate the bioactivity of derivatives?

- Methodological Answer :

- Enzyme Inhibition : Fluorescence-based assays for proteases/kinases (e.g., FRET substrates) .

- Antimicrobial Screening : Broth microdilution against E. coli and S. aureus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.